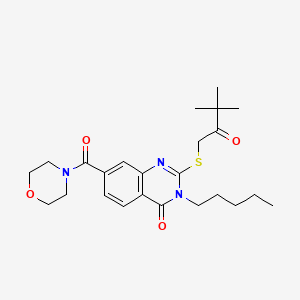

2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one" is a quinazolinone derivative, which is a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds that contain a fused double-ring system consisting of a benzene ring and a pyrimidine ring. The specific structure of this compound suggests potential biological activity, given the presence of functional groups such as the thioether (sulfide), carbonyl, and morpholine moieties, which are often seen in drug molecules.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of related quinazolinone derivatives. For instance, the synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives is achieved by condensation reactions involving cyanoacetanilides and monothiomalonodiamide . This suggests that similar condensation reactions could be employed in the synthesis of the compound of interest, with appropriate precursors containing the dimethyl-2-oxobutyl and morpholine-4-carbonyl functional groups.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, as well as computational methods like Density Functional Theory (DFT) calculations . These methods allow for the analysis of vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals, which can provide insights into the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, depending on their substituents. The paper on the reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione describes the formation of 2-thiohydantoins and thiourea derivatives . Although this does not directly relate to the compound , it highlights the reactivity of sulfur-containing heterocycles, which could be relevant for understanding the chemical behavior of the thioether group in the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be inferred from their molecular structure. The presence of carbonyl groups typically contributes to the compound's polarity and may affect its solubility in organic solvents. The morpholine ring is known to impart basicity to the molecule, which could influence its solubility in aqueous solutions. Additionally, the molecular docking studies of related compounds suggest that quinazolinones can exhibit inhibitory activity against biological targets such as the BRCA2 complex, indicating potential medicinal applications .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Derivatives : Research on thioxoquinazolinone derivatives, including studies on their synthesis from anthranilic acid via Mannich reaction, highlights the interest in exploring the chemical diversity and potential bioactivities of quinazolinone compounds. These derivatives have been evaluated for antimicrobial and anticonvulsant activities, suggesting a broad interest in their pharmacological potentials (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antimicrobial Activity : Tetrahydroquinazoline derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These activities were tested against various microorganisms, including Staphylococcus aureus and Escherichia coli, demonstrating the potential of quinazolinone derivatives in contributing to the development of new antimicrobial agents (Bhatt et al., 2015).

Potential Bioactivity

Antitumor and Anticancer Agents : Some studies focus on the synthesis of quinazolinone derivatives for evaluation as potential antitumor agents. These compounds have been tested in vitro against cancer cell lines such as human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2), revealing promising activities and highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Muhammad et al., 2017).

Molecular Docking Studies : Computational studies, including molecular docking, have been utilized to predict the interaction of quinazolinone derivatives with biological targets. These studies offer insights into the mechanism of action and potential efficacy of quinazolinone compounds in various therapeutic applications, such as inhibiting the BRCA2 complex (El-Azab et al., 2016).

Propriétés

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-5-6-7-10-27-22(30)18-9-8-17(21(29)26-11-13-31-14-12-26)15-19(18)25-23(27)32-16-20(28)24(2,3)4/h8-9,15H,5-7,10-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMVHWMZQXJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,3-dimethyl-2-oxobutyl)thio)-7-(morpholine-4-carbonyl)-3-pentylquinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)